N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide
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Overview
Description
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chlorinated benzamide moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 3-chloro-5-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation: The acid chloride is then reacted with N-methylamine to form N-methyl-3-chloro-5-(trifluoromethyl)benzamide.
Introduction of the Amino Group: The benzamide is then subjected to a reaction with ®-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the amino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methylbenzamide: Lacks the trifluoromethyl group.
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Properties
IUPAC Name |
N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c1-6(10(17)19)18(2)11(20)7-3-8(12(14,15)16)5-9(13)4-7/h3-6H,1-2H3,(H2,17,19)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWWFQIBWLRICK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C)C(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)N(C)C(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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